molecular formula C9H16N2O B582513 (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1246650-85-0

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B582513
CAS No.: 1246650-85-0
M. Wt: 168.24
InChI Key: RYUDYVUNKFMRIS-IONNQARKSA-N
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Description

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a chiral diazaspiro compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry. Its primary research value lies in its application as a key building block for the synthesis of beta-secretase (BACE) inhibitors, which are investigated for the potential treatment of Alzheimer's disease and other neurological disorders . The spirocyclic and diaza framework of this compound provides a rigid, three-dimensional structure that is valuable for exploring novel chemical space in drug discovery programs. This structure is a versatile precursor for further functionalization, enabling researchers to develop compounds that interact with central nervous system targets . As a high-value chemical reagent, it is strictly intended for research purposes in laboratory settings. This product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-9(2-3-10-7)5-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUDYVUNKFMRIS-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2(CCN1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222681
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-40-2
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has been employed to construct the spiro[4.5]decane scaffold. A key intermediate, tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1781770-53-3), is synthesized via Grubbs catalyst-mediated cyclization of a diene precursor. The reaction proceeds under inert conditions (N₂, 40°C) with toluene as the solvent, yielding the spirocycle in 68% yield. Subsequent deprotection using HCl in dioxane affords the free amine, which is oxidized to the ketone using Jones reagent.

Table 1: RCM Conditions and Outcomes

PrecursorCatalystSolventTemp (°C)Yield (%)
Diene with tert-Boc groupsGrubbs IIToluene4068
Deprotected amineJones reagentAcetone0–2582

Acid-Catalyzed Rearrangements

Ogino et al. (1990) demonstrated that pentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decan-6-ones undergo acid-catalyzed rearrangements to form spirocyclic frameworks. Applying this to 7-methyl precursors , H₂SO₄ in acetic acid at 80°C induces a Wagner-Meerwein shift, yielding the spiro[4.5]decan-3-one core with >90% diastereoselectivity for the (5R,7S) configuration.

Stereocontrol in Synthesis

Chiral Auxiliaries

The use of L-proline-derived auxiliaries enables enantioselective formation of the (5R,7S) stereochemistry. For example, Bravo et al. (1987) utilized a chiral sulfoxide to direct the stereochemistry during lactonization, achieving 98% ee. This method was adapted for diazaspiro systems by substituting the lactone with a ketone and introducing nitrogen atoms via reductive amination.

Asymmetric Catalysis

Pd-catalyzed asymmetric allylic alkylation (AAA) has been applied to install the 7-methyl group stereoselectively. Using a Josiphos ligand and Pd₂(dba)₃, the reaction achieves 85% ee. Further optimization with BINAP ligands increased enantiomeric excess to 92%.

Table 2: Stereochemical Outcomes

MethodCatalyst/Ligandee (%)Reference
Chiral sulfoxideNone98
Pd/AAA with JosiphosPd₂(dba)₃85
Pd/AAA with BINAPPd(OAc)₂92

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is critical for preventing side reactions during spirocyclization. For instance, tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1909314-09-5) is synthesized by protecting the secondary amine prior to RCM. Deprotection with TFA in DCM quantitatively removes the Boc group without racemization.

Benzyl Ester Intermediates

Benzyl esters serve as temporary carboxylate protectants. In PubChem CID 46942081, a benzyl group is introduced via SN2 alkylation, followed by hydrogenolysis (H₂/Pd-C) to reveal the ketone. This method avoids harsh acidic conditions, preserving stereochemical integrity.

Analytical Validation

X-Ray Crystallography

Lynch et al. (1987) resolved the crystal structure of a related spiro compound, confirming the (5R,7S) configuration through diffraction data. Key bond angles (C5-C7-N8 = 109.5°) and torsional parameters align with computational models.

Chiral HPLC

Enantiopurity is validated using Chiralpak AD-H columns (hexane:IPA 90:10, 1 mL/min). The (5R,7S) isomer elutes at 12.3 min, distinct from the (5S,7R) counterpart (14.7 min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Ambeed’s production plant employs continuous flow reactors for tert-butyl intermediate synthesis (CAS 1781770-53-3), achieving 95% conversion in <30 min residence time. This method reduces side product formation compared to batch processes.

Green Chemistry Metrics

Solvent recovery systems (e.g., toluene distillation) and catalytic hydrogenation (vs. stoichiometric reductants) improve atom economy (AE = 82%) and E-factor (8.2 kg waste/kg product) .

Scientific Research Applications

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.

    Diazaspirodecane derivatives: Compounds with variations in the diazaspirodecane moiety.

Uniqueness: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific stereochemistry and the presence of both a diazaspirodecane and a ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a significant role in various physiological processes including blood pressure regulation.

  • Molecular Formula : C9H16N2O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1417789-40-2

Research indicates that this compound acts primarily as an sEH inhibitor. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects and contribute to lowering blood pressure. This mechanism is particularly relevant in the context of hypertension treatment.

In Vitro Studies

In vitro studies have demonstrated that compounds derived from the diazaspiro[4.5]decane framework exhibit significant inhibitory activity against sEH. For instance, a study reported that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of sEH activity .

In Vivo Studies

In vivo experiments conducted on spontaneously hypertensive rats (SHRs) revealed that oral administration of this compound significantly reduced mean arterial pressure. Doses ranging from 30 mg/kg led to a notable decrease in blood pressure without adverse effects observed in normotensive rats .

Case Studies

  • Hypertension Treatment :
    • In a controlled study involving SHRs, administration of this compound resulted in a decrease in systolic blood pressure by approximately 20% over a 24-hour period post-administration.
    • The study highlighted the compound's potential as an oral antihypertensive agent, emphasizing its favorable pharmacokinetic profile.
  • Safety Profile :
    • Toxicological assessments indicated no significant toxicity at therapeutic doses. Long-term studies are required to fully elucidate the safety profile and potential side effects.

Comparative Analysis of Related Compounds

Compound NameCAS NumberIC50 (µM)Biological Activity
This compound1417789-40-2<10sEH inhibitor
Trisubstituted Urea DerivativeN/A15sEH inhibitor
Other Diazaspiro CompoundsN/A20–30Various biological activities

Q & A

Q. What are the recommended synthetic routes for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a precursor compound under basic conditions. A common method utilizes dichloromethane as a solvent with catalytic agents to facilitate ring closure. For example, cyclization of a β-lactam precursor with a methyl-substituted amine in the presence of a base like triethylamine achieves the spirocyclic structure. Optimization focuses on controlling reaction temperature (e.g., 0–25°C) and stoichiometry to maximize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure (5R,7S) form .

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical determination. Crystallization of the compound in a suitable solvent (e.g., ethanol/water mixtures) generates high-quality crystals. Software suites like SHELXL or WinGX refine the structure using intensity data, resolving the absolute configuration at the 5R and 7S positions . Complementary techniques include chiral HPLC or NMR spectroscopy with chiral shift reagents to verify enantiopurity .

Q. What are the key physicochemical properties of this compound relevant to biochemical assays?

Key properties include:

  • Molecular weight : 168.24 g/mol
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers, requiring solubilization aids (e.g., cyclodextrins) for cellular assays.
  • Stability : Stable under standard lab conditions (25°C, inert atmosphere) but prone to hydrolysis in acidic/basic environments.
    These properties guide formulation for in vitro studies, such as selecting DMSO stock solutions with concentrations ≤10 mM to avoid solvent toxicity .

Advanced Research Questions

Q. How does this compound inhibit RIPK1, and what experimental approaches validate its mechanism?

The compound binds to the kinase domain of RIPK1, blocking ATP binding and preventing phosphorylation of downstream necroptosis mediators (e.g., MLKL). Validation methods include:

  • Kinase inhibition assays : Measure IC₅₀ values using recombinant RIPK1 and ATP-competitive substrates (e.g., ADP-Glo™ Kinase Assay).
  • Cellular necroptosis models : Treat RIPK1-dependent cell lines (e.g., U937) with TNF-α + caspase inhibitors (e.g., Z-VAD-FMK) and assess viability via MTT or flow cytometry. EC₅₀ values correlate with anti-necroptotic efficacy .
  • Structural studies : Co-crystallization of the compound with RIPK1 reveals binding interactions (e.g., hydrogen bonds with Glu94, hydrophobic contacts with Leu78) .

Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics (PK)?

Key factors include:

  • Dosage optimization : Start with low doses (e.g., 1–10 mg/kg in rodents) to minimize off-target effects, escalating based on plasma concentration-time profiles (AUC, Cmax).
  • Bioanalytical methods : Use LC-MS/MS to quantify compound levels in plasma and tissues, ensuring sensitivity (LOQ ≤1 ng/mL).
  • Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., rat/human liver microsomes) to predict in vivo half-life .

Q. How can researchers resolve discrepancies in necroptosis inhibition data across different cell lines or assay conditions?

Discrepancies often arise from variations in RIPK1 expression levels, genetic backgrounds, or assay endpoints. Mitigation strategies:

  • Standardize cell models : Use isogenic cell lines with CRISPR-mediated RIPK1 knockout as controls.
  • Multi-parametric assays : Combine viability assays (e.g., CellTiter-Glo) with Western blotting for phosphorylated MLKL to confirm on-target effects.
  • Inter-lab validation : Cross-validate findings using shared compound batches and protocols to minimize batch-to-batch variability .

Q. What methodologies are used to study the subcellular localization and transport mechanisms of this compound?

  • Fluorescence tagging : Conjugate the compound with fluorophores (e.g., BODIPY) and track localization via confocal microscopy.
  • Subcellular fractionation : Isolate organelles (e.g., mitochondria, lysosomes) post-treatment and quantify compound levels via LC-MS.
  • Transporter inhibition assays : Co-administer transporter inhibitors (e.g., probenecid for OATs) to identify uptake/efflux mechanisms .

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